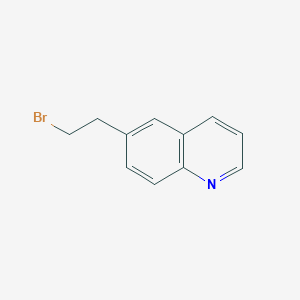

6-(2-Bromoethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

6-(2-bromoethyl)quinoline |

InChI |

InChI=1S/C11H10BrN/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6H2 |

InChI Key |

CDWGRAWSEWZKGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCBr)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Bromoethyl Quinoline and Its Analogues

Classical and Named Reactions for Quinoline (B57606) Ring Formation

The foundational synthesis of the quinoline scaffold can be achieved through several well-established named reactions. These methods offer versatility in accessing a wide range of substituted quinolines. jptcp.com

The Friedländer synthesis is a straightforward and efficient method for producing poly-substituted quinolines. researchgate.neteurekaselect.com It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a second aldehyde or ketone that possesses an α-methylene group. researchgate.netjk-sci.com The reaction is typically promoted by acid or base catalysts and proceeds via a condensation followed by a cyclodehydration reaction. researchgate.neteurekaselect.com

The versatility of the Friedländer synthesis has been enhanced by various catalysts, including Brönsted acids, Lewis acids, and ionic liquids, often allowing for solvent-free conditions and high yields. nih.govresearchgate.net This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

Table 1: Overview of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-aminoaryl aldehyde/ketone + Carbonyl compound with α-methylene group. jk-sci.com |

| Reaction Type | Condensation followed by intramolecular cyclization. jk-sci.com |

| Catalysts | Acids (e.g., H₂SO₄, p-TsOH), Bases (e.g., NaOH, pyridine), Lewis Acids, Ionic Liquids. researchgate.netjk-sci.comwikipedia.org |

| Key Advantage | Simple, direct route to polysubstituted quinolines. researchgate.net |

The Skraup synthesis is a classic method for producing unsubstituted quinoline by heating aniline (B41778) and glycerol (B35011) with an oxidizing agent (like nitrobenzene) in concentrated sulfuric acid. nih.goviipseries.org A significant modification of this is the Doebner-Von Miller reaction, which expands the scope to create substituted quinolines. nih.gov This reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines, typically under acidic conditions, to yield 2- and 4-substituted quinolines. nih.govwikipedia.org

The reaction is believed to proceed through a 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.org The Doebner reaction is a related three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govjptcp.com

Table 2: Comparison of Skraup and Doebner-Von Miller Reactions

| Reaction | Key Reactants | Typical Product |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidant. nih.goviipseries.org | Unsubstituted Quinoline. nih.gov |

| Doebner-Von Miller | Aniline, α,β-unsaturated carbonyl compound, acid catalyst. wikipedia.org | 2- and/or 4-substituted Quinolines. nih.gov |

| Doebner Reaction | Aniline, aldehyde, pyruvic acid. jptcp.com | Quinoline-4-carboxylic acids. nih.gov |

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org This reaction is notable for its temperature-dependent regioselectivity. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (which exist predominantly as 4-quinolones) through a Schiff base intermediate. wikipedia.orgscribd.com The mechanism involves the attack of the aniline on the keto group, followed by an electrocyclic ring closing. wikipedia.org

Conversely, the Knorr synthesis, which occurs at higher temperatures (around 140 °C), involves the initial attack of the aniline on the ester group of the β-ketoester. wikipedia.org This leads to a β-keto acid anilide intermediate, which then cyclizes to form 2-hydroxyquinolines (2-quinolones). wikipedia.org

The Povarov reaction is a powerful tool for synthesizing substituted quinolines, often proceeding as a formal [4+2] cycloaddition. iipseries.orgacs.org In its classic form, an aniline reacts with an aldehyde to form an aromatic imine (Schiff base), which then undergoes a cycloaddition with an alkene (the dienophile). iipseries.org The resulting tetrahydroquinoline intermediate is subsequently oxidized to the quinoline. acs.org

Modern variations of the Povarov reaction have expanded its scope significantly. For instance, multicomponent reactions can directly combine anilines, aldehydes, and dienophiles. iipseries.org Recent developments have also enabled the use of different starting materials, such as employing arylacetylenes as precursors for both the diene and dienophile components, mediated by iodine. acs.org Photocatalytic versions have also been developed, allowing the reaction to proceed under oxidant-free conditions. acs.orgrsc.org

Direct Functionalization Approaches to the Bromoethyl Moiety

Once the quinoline nucleus is formed, the introduction of the 2-bromoethyl side chain at the 6-position requires specific functionalization strategies. This typically involves either building the side chain on a pre-brominated quinoline or introducing bromine to an existing ethylquinoline.

The direct bromination of the quinoline ring is a common method for introducing bromine. Electrophilic aromatic bromination of the quinoline core typically occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated. researchgate.net The position of bromination can be controlled by the reaction conditions and the presence of other substituents. Reagents like N-bromosuccinimide (NBS) are frequently used for this purpose. nih.gov For instance, the synthesis of 6-bromoquinoline (B19933) can be achieved via a Skraup-type reaction using p-bromoaniline as the starting material. google.com

To obtain the bromoethyl group, a common strategy would involve:

Introduction of an Ethyl Group: An ethyl group can be introduced at the 6-position of the quinoline ring using a Friedel-Crafts acylation (with acetyl chloride) followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).

Side-Chain Bromination: The resulting 6-ethylquinoline (B35026) can then be subjected to radical bromination on the side chain. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under photocatalytic conditions. researchgate.net This method selectively brominates the benzylic position of the ethyl group, which would then require a subsequent step to yield the desired 2-bromoethyl isomer, or alternative strategies would be needed to achieve bromination at the terminal carbon.

An alternative approach involves activating a pre-existing 6-bromoquinoline. For example, nitration of 6-bromoquinoline can introduce a nitro group at the 5-position, which activates the adjacent bromine for nucleophilic aromatic substitution (SNAr), although this is a different functionalization pathway. semanticscholar.orgresearchgate.net

Table 3: Reagents for Bromination

| Reagent | Type of Bromination | Typical Application |

|---|---|---|

| Br₂ / Lewis Acid | Electrophilic Aromatic | Bromination of the quinoline benzene ring. |

| N-Bromosuccinimide (NBS) | Electrophilic Aromatic | Regioselective bromination of aromatic rings. nih.gov |

| NBS / Radical Initiator (e.g., BPO) | Free Radical | Bromination of alkyl side chains at the benzylic position. researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Electrophilic Aromatic | Mild and regioselective bromination of heterocyclic systems. nih.gov |

Utility of N-Bromosuccinimide (NBS) in Side-Chain Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, particularly for the selective bromination of side chains on aromatic and heterocyclic rings. This process, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism and is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The key advantage of using NBS is its ability to provide a low, constant concentration of bromine in the reaction medium, which favors radical substitution at the allylic or benzylic position over electrophilic addition to double bonds.

The side-chain bromination of alkyl-substituted quinolines, such as the conversion of a 6-ethylquinoline precursor to 6-(1-bromoethyl)quinoline, is a plausible application of NBS. The reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the ethyl group's benzylic position (the carbon atom directly attached to the quinoline ring), which is the most reactive site due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the desired bromoalkylquinoline and a new bromine radical, thus propagating the chain reaction. pw.live The stability of the benzylic free radical is a critical factor that directs the regioselectivity of the bromination to the carbon adjacent to the quinoline ring. pw.live

While direct examples for the synthesis of 6-(2-bromoethyl)quinoline via a two-step process involving the introduction of an ethyl group followed by NBS bromination are not extensively detailed in readily available literature, the principles of Wohl-Ziegler bromination on ethylarenes are well-established. pw.livenih.gov The reaction of ethylbenzene (B125841) with NBS, for instance, selectively yields (1-bromoethyl)benzene, demonstrating the preference for benzylic C-H bond functionalization. nih.gov

| Reagent | Role | Reaction Type | Key Features |

| N-Bromosuccinimide (NBS) | Brominating agent | Free radical substitution | Provides a low concentration of Br2, selective for allylic and benzylic positions. |

| Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Initiates the reaction | Homolytic cleavage | Starts the radical chain reaction. |

Modern Catalytic Strategies in the Synthesis of this compound

Modern organic synthesis has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of quinoline derivatives has benefited significantly from these advancements, with transition metal catalysis, photoredox catalysis, and electrochemical approaches offering powerful tools for their construction and functionalization.

Transition metal catalysis has become a cornerstone for the synthesis and functionalization of heterocyclic compounds like quinoline. mdpi.com Catalysts based on palladium, copper, and iron are particularly prominent in C-H activation and cross-coupling reactions, enabling the introduction of various substituents onto the quinoline core. nih.gov For the synthesis of precursors to this compound, such as 6-ethylquinoline, transition metal-catalyzed methods offer several potential routes.

One approach involves the direct C-H functionalization of the quinoline ring at the C6 position. nih.gov While C-H activation is often more facile at the C2 and C8 positions due to the directing effect of the nitrogen atom, methods for distal C-H functionalization are emerging. nih.govdoaj.org These reactions could potentially couple a pre-formed quinoline with an ethyl-containing fragment.

Alternatively, classic cross-coupling reactions like the Suzuki or Negishi coupling could be employed. This would involve the synthesis of a 6-haloquinoline (e.g., 6-bromoquinoline) which can then be coupled with an organometallic reagent containing an ethyl group, catalyzed by a palladium complex.

Iron-catalyzed reactions have also been explored for the synthesis of quinoline derivatives. For example, FeCl3 has been used to catalyze the annulation of terminal alkynes with in situ generated iminium species to produce 2,4-diaryl quinolines. researchgate.net While not directly applicable to 6-ethylquinoline, this demonstrates the potential of iron catalysts in quinoline synthesis.

| Catalyst Type | Reaction Type | Potential Application in Synthesis |

| Palladium | Cross-coupling (e.g., Suzuki, Negishi), C-H activation | Coupling of 6-haloquinoline with an ethyl-containing organometallic reagent; Direct C-H ethylation of quinoline. |

| Copper | Cross-coupling, Annulation reactions | Synthesis of quinoline derivatives from anilines and various coupling partners. |

| Iron | Annulation reactions, C-H functionalization | Catalyzing the formation of the quinoline ring from simple precursors. |

Visible-light mediated and photoredox catalysis has emerged as a powerful and green synthetic tool, enabling a wide range of chemical transformations under mild conditions. researchgate.netnih.govrsc.orgnsf.govresearchgate.net In the context of quinoline synthesis, these methods have been used for both the construction of the quinoline ring and its functionalization. researchgate.netrsc.org

Photoredox catalysis can be used to generate radical intermediates that can then participate in C-H functionalization reactions. researchgate.net For instance, the synthesis of substituted 2-alkylquinolines has been achieved through the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. rsc.org While this example targets the C2 position, the underlying principles could potentially be adapted for functionalization at other positions, including C6, by choosing appropriately substituted starting materials.

Furthermore, photoredox catalysis can be employed in cascade reactions, where multiple bond-forming events occur in a single operation. nih.gov This approach can lead to the rapid assembly of complex molecular architectures, including functionalized quinoline derivatives.

Electrochemical synthesis offers a sustainable and often highly selective alternative to traditional chemical methods by using electricity to drive chemical reactions. nih.govacs.orgrsc.org In recent years, electrochemical methods have been developed for the synthesis and functionalization of quinoline derivatives. These methods can proceed under mild, oxidant-free conditions and often exhibit excellent functional group tolerance. mdpi.com

For example, the electrochemical C3-thiolation of quinolines has been reported, demonstrating the feasibility of selective C-H functionalization on the quinoline ring using electrochemistry. rsc.org While this particular reaction targets the C3 position, it highlights the potential of electrochemical methods to achieve regioselective functionalization. The development of electrochemical methods for the introduction of alkyl groups at the C6 position of quinoline would provide a direct route to precursors of this compound.

Multi-Component and Cascade Reactions Leading to Quinoline Derivatives

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and improving atom economy. researchgate.netacs.orgscielo.brnih.gov Several MCRs have been developed for the synthesis of quinoline derivatives with diverse substitution patterns. mdpi.comnih.gov

For instance, three-component reactions involving anilines, aldehydes, and alkynes, often mediated by a Lewis acid catalyst like FeCl3, can provide a direct route to polysubstituted quinolines. scielo.br By carefully selecting the starting materials, it is possible to introduce substituents at various positions of the quinoline ring, including the C6 position. mdpi.com The synthesis of 6-iodo-substituted carboxy-quinolines via a one-pot, three-component reaction has been reported, showcasing the utility of MCRs in accessing functionalized quinolines. mdpi.com

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also play a crucial role in the efficient synthesis of quinoline derivatives. These reactions can lead to the rapid construction of the quinoline core and the simultaneous introduction of desired functional groups.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. researchgate.nettandfonline.comnih.govijpsjournal.com The synthesis of quinolines has seen a significant shift towards more sustainable methodologies. researchgate.nettandfonline.comijpsjournal.com

Key aspects of green chemistry in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. tandfonline.com Microwave-assisted synthesis in aqueous media has been shown to be an effective and eco-friendly approach for preparing quinoline derivatives. tandfonline.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Atom Economy: Designing reactions, such as multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound to reduce reaction times and energy consumption. tandfonline.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Modern synthetic strategies like visible-light photoredox catalysis and electrochemical synthesis inherently align with green chemistry principles by operating under mild conditions and often avoiding the use of harsh reagents. researchgate.net The development of green and sustainable methods for the synthesis of this compound and its analogues is an important goal for future research.

Chemical Reactivity and Strategic Derivatization of 6 2 Bromoethyl Quinoline

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary alkyl bromide of the 2-bromoethyl group is an excellent electrophile for SN2 reactions. This allows for the straightforward introduction of a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds and expanding the molecular diversity of the quinoline (B57606) core.

Formation of Amines, Ethers, and Thioethers

Amines: The reaction of 6-(2-Bromoethyl)quinoline with primary or secondary amines is a direct method for synthesizing 6-(2-aminoethyl)quinoline derivatives. While specific examples involving this compound are not extensively detailed in the provided literature, the analogous nucleophilic aromatic substitution (SNAr) on activated bromoquinolines demonstrates the feasibility of such transformations. For instance, 6-bromo-5-nitroquinoline (B1267105) readily reacts with morpholine (B109124) or piperazine (B1678402) under microwave irradiation to yield the corresponding 6-substituted aminoquinolines in high yields (98% and 87%, respectively). semanticscholar.org This reactivity is enhanced by the presence of the nitro group, which activates the ring towards nucleophilic attack. The SN2 reaction at the primary bromoethyl group of this compound is expected to proceed under even milder conditions, as the sp³-hybridized carbon is inherently more susceptible to this type of substitution than an sp²-hybridized carbon of an aryl bromide.

Ethers: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from alkyl halides. This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces the bromide from the bromoethyl group in an SN2 reaction. The general applicability of this method suggests that this compound can be readily converted into a wide range of alkoxyethylquinolines by reacting it with the desired sodium or potassium alkoxide.

Thioethers: Similarly, thioethers can be synthesized through the nucleophilic substitution of the bromide by a thiol or, more effectively, a thiolate anion. The reaction of alkyl halides with thiols is a well-established method for forming carbon-sulfur bonds. researchgate.net For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds via nucleophilic attack of the thiolate anion. nih.gov This indicates that this compound would react efficiently with various thiols in the presence of a base to yield the corresponding 6-(2-thioethyl)quinoline derivatives.

Cyanation and Azidation Reactions

Cyanation: The introduction of a nitrile (-CN) group via nucleophilic substitution is a valuable transformation in organic synthesis, as it extends the carbon chain and the nitrile can be further converted into amines, carboxylic acids, or amides. The reaction of primary alkyl bromides with sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO or in an ethanol/water mixture under reflux, is a standard procedure for synthesizing alkyl nitriles. libretexts.orgwikipedia.org This SN2 reaction is highly efficient for primary halides like the 2-bromoethyl group on the quinoline scaffold. wikipedia.org

Azidation: The substitution of the bromide with an azide (B81097) group (–N₃) provides a gateway to several important functional groups, most notably primary amines via reduction. The reaction of an alkyl halide with sodium azide (NaN₃) is a robust and common method for preparing organic azides. tutorchase.commasterorganicchemistry.com This SN2 reaction is typically carried out in polar aprotic solvents such as DMSO or DMF to afford the corresponding alkyl azide in high yield. masterorganicchemistry.comresearchgate.net Phase-transfer catalysts can also be employed to facilitate the reaction in aqueous systems. mdma.ch The resulting 6-(2-azidoethyl)quinoline is a stable intermediate that can be used in "click chemistry" or reduced to form 6-(2-aminoethyl)quinoline.

Cross-Coupling Reactions Involving the Bromide Substituent

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon bond formation. While most commonly applied to aryl and vinyl halides, advancements have extended their utility to include unactivated alkyl halides.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which traditionally pairs an organoboron compound with an aryl or vinyl halide, has been adapted for use with alkyl halides. The primary challenge with alkyl electrophiles is the slower rate of oxidative addition to the palladium(0) catalyst and the potential for competing β-hydride elimination. However, the use of specialized ligands and reaction conditions has enabled the successful coupling of primary alkyl bromides. This suggests that the bromoethyl group of this compound could potentially undergo Suzuki-Miyaura coupling with arylboronic acids to form 6-(2-arylethyl)quinolines, though this represents a more challenging application of the reaction.

More commonly, the Suzuki-Miyaura reaction is employed to directly arylate the quinoline core itself. In this context, a precursor such as 6-bromoquinoline (B19933) is used. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of various bromoquinolines with substituted phenylboronic acids has been shown to produce the corresponding aryl-quinolines in high yields (68%–82%). This highlights a powerful strategy for derivatizing the quinoline skeleton at specific positions.

Below is a table summarizing the Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) with various arylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 81% |

| 4-(Trifluoromethoxy)phenylboronic acid | 6-[4-(Trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | 75% |

| 4-(Methylthio)phenylboronic acid | 6-[4-(Methylthio)phenyl]-1,2,3,4-tetrahydroquinoline | 72% |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 68% |

Other Palladium-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-couplings are instrumental in organic synthesis. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromide bond of the substrate. This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

While challenging, palladium-catalyzed couplings of unactivated, β-hydrogen-containing alkyl electrophiles have been developed. These methods often require specific N,N-type or bulky phosphine (B1218219) ligands to control the reactivity and prevent side reactions like β-hydride elimination. These advanced methodologies open the possibility for various transformations at the bromoethyl group of this compound.

Intramolecular Cyclization and Annulation Chemistry

The this compound scaffold is an excellent precursor for the synthesis of more complex, polycyclic heterocyclic systems through intramolecular cyclization and annulation reactions. The bromoethyl group can be readily converted into other functional groups, which can then react with the quinoline ring to form new fused rings.

For example, substitution of the bromide with an amine to form 6-(2-aminoethyl)quinoline creates a nucleophilic side chain that can participate in cyclization reactions. If an appropriate electrophilic center is present on the quinoline ring (e.g., at the 5- or 7-position), an intramolecular cyclization could lead to the formation of a new six-membered ring, resulting in a diazaphenanthrene-type structure. Such strategies are pivotal in constructing complex alkaloids and pharmacologically active molecules.

Annulation, the formation of a new ring onto an existing one, is a powerful strategy in synthetic chemistry. The derivatives of this compound can be designed to undergo annulation reactions. For instance, after converting the bromoethyl group to a suitable nucleophile or electrophile, it could participate in a cascade reaction initiated on the quinoline ring, leading to fused polycyclic systems. The literature contains numerous examples of annulation reactions used to build complex quinoline-based structures, such as the Friedländer annulation for synthesizing poly-substituted quinolines. These established methodologies provide a framework for designing novel synthetic routes starting from versatile intermediates like this compound.

Formation of Fused Polycyclic Systems

The bromoethyl group at the 6-position of the quinoline core provides a reactive handle for intramolecular cyclization reactions, enabling the construction of fused polycyclic systems. These reactions are critical for synthesizing complex molecular architectures, such as those found in aporphine (B1220529) alkaloids and related compounds. Methodologies like the intramolecular Friedel-Crafts reaction and the Heck reaction are primary strategies for achieving these transformations. nih.govorganicreactions.orgnih.gov

In a typical intramolecular Friedel-Crafts reaction, the bromoethyl group can be converted into a suitable electrophile that then attacks an activated position on an adjacent aromatic ring. For this to occur with this compound, it would first need to be coupled with another aromatic moiety, for example, at the 5-position. The subsequent cyclization, often promoted by a Lewis acid, would forge a new carbocyclic ring, leading to a tetracyclic system. nih.govmasterorganicchemistry.com The efficiency of such cyclizations is generally favorable for the formation of six-membered rings. masterorganicchemistry.com

Alternatively, the intramolecular Heck reaction offers a powerful palladium-catalyzed method for ring formation. organicreactions.orgwikipedia.org This reaction involves the coupling of an aryl halide with an alkene within the same molecule. To apply this to this compound, the molecule would first need to be modified to contain an appropriately positioned alkene. The subsequent palladium-catalyzed cyclization would then yield a fused ring system. The intramolecular Heck reaction is known for its high functional group tolerance and its ability to create congested tertiary and quaternary centers. organicreactions.org

The synthesis of the aporphine alkaloid core, for instance, often relies on the cyclization of 1-benzyl-tetrahydroisoquinoline precursors. While not a direct cyclization of this compound itself, this precursor highlights the strategic importance of an ethyl bridge in forming the characteristic fused ring system of aporphines. nih.govnih.gov

Radical Cyclization Pathways

Radical cyclization reactions provide a powerful method for forming cyclic compounds from acyclic precursors through radical intermediates. wikipedia.org For this compound, a radical can be generated on the ethyl side chain, which can then undergo intramolecular cyclization. These reactions typically proceed through three main steps: selective radical generation, the cyclization itself, and the conversion of the resulting cyclized radical into the final product. wikipedia.org

The process would be initiated by the homolytic cleavage of the carbon-bromine bond in the bromoethyl side chain. This is often achieved using a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reagent like tributyltin hydride, or through photoredox catalysis which allows for milder reaction conditions. wikipedia.orgwikipedia.org

Once the primary radical is formed at the terminal carbon of the ethyl chain, it can attack an unsaturated site within the molecule. For a productive cyclization leading to a fused system, the quinoline ring would need to be suitably modified, for instance, by introducing a vinyl or other unsaturated group at the 5-position. The radical would then attack this group. According to Baldwin's rules, which predict the favorability of different ring-closing reactions, a 6-exo-trig cyclization would be favored, leading to the formation of a stable six-membered ring. wikipedia.orglibretexts.org The resulting cyclized radical is then quenched to yield the final polycyclic product. wikipedia.org

The regioselectivity of the cyclization (i.e., the formation of five- vs. six-membered rings) is influenced by steric and electronic factors on the substrate. wikipedia.orglibretexts.org While 5-exo cyclizations are often kinetically preferred, conditions can be tuned to favor the thermodynamically more stable 6-endo products in certain systems. wikipedia.org

Functional Group Transformations and Side-Chain Modifications

The 2-bromoethyl side chain of this compound is highly susceptible to modification, primarily through nucleophilic substitution and elimination reactions. The bromine atom is a good leaving group, allowing for the introduction of a wide array of functional groups. researchgate.netnih.gov

Nucleophilic Substitution Reactions:

The carbon atom attached to the bromine is electrophilic and readily undergoes SN2 reactions with various nucleophiles. This allows for the straightforward synthesis of diverse derivatives. For example, reaction with sodium azide (NaN₃) in a suitable solvent like DMF provides 6-(2-azidoethyl)quinoline. researchgate.netnih.govmdpi.com This azido (B1232118) derivative can be further transformed, for instance, into an amine via reduction or used in "click" chemistry reactions. nih.gov Other common nucleophiles can also be employed to introduce different functionalities.

| Nucleophile | Reagent | Product |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 6-(2-Azidoethyl)quinoline |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(Quinolin-6-yl)propanenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(Quinolin-6-yl)ethanol |

| Ammonia (NH₃) | Ammonia (NH₃) | 2-(Quinolin-6-yl)ethanamine |

Elimination Reactions:

In the presence of a non-nucleophilic strong base, this compound can undergo an E2 elimination reaction. This reaction involves the abstraction of a proton from the carbon adjacent to the quinoline ring and the simultaneous expulsion of the bromide ion, resulting in the formation of a double bond. The product of this reaction is 6-vinylquinoline. This derivative is a valuable monomer for polymerization and a useful intermediate for other transformations, such as Heck or Suzuki coupling reactions, to further elaborate the molecular structure.

| Base | Reaction Type | Product |

|---|---|---|

| Potassium tert-butoxide | E2 Elimination | 6-Vinylquinoline |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | E2 Elimination | 6-Vinylquinoline |

These functional group transformations highlight the utility of this compound as a versatile building block for creating a wide range of more complex quinoline-based molecules with potential applications in various fields of chemical science.

Elucidation of Reaction Mechanisms Involving 6 2 Bromoethyl Quinoline

Mechanistic Pathways of Quinoline (B57606) Formation from Precursors

The synthesis of the quinoline ring system can be achieved through several established methods, each following distinct mechanistic pathways. These can be broadly categorized into ionic/concerted and radical mechanisms.

Ionic and Concerted Mechanisms

Many classical methods for quinoline synthesis proceed through ionic intermediates, involving a sequence of acid- or base-catalyzed condensation, addition, and cyclization reactions.

The Friedländer Synthesis is a prominent example, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are proposed for this reaction. wikipedia.orgacs.org The first pathway begins with an intermolecular aldol (B89426) condensation, which is often the rate-limiting step, to form an aldol adduct. wikipedia.orgcdnsciencepub.com This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound, which subsequently cyclizes via intramolecular imine formation and a final dehydration step to afford the quinoline ring. wikipedia.org The second proposed mechanism initiates with the formation of a Schiff base between the two carbonyl-containing reactants, followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the final product. wikipedia.orgacs.org

Another foundational method, the Skraup Synthesis , utilizes the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org The mechanism commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pk This is followed by a conjugate (Michael) addition of the aniline to acrolein. pharmaguideline.comuop.edu.pk The resulting intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by dehydration and, finally, oxidation to yield the aromatic quinoline system. uop.edu.pkslideshare.net

The Povarov Reaction offers a pathway that can involve concerted or stepwise ionic mechanisms. It is formally an aza-Diels-Alder [4+2] cycloaddition between an N-aryl imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. iipseries.orgrsc.org DFT (Density Functional Theory) studies suggest that the Lewis acid-catalyzed reaction can proceed through a two-step mechanism involving a stabilized zwitterionic intermediate, rather than a purely concerted pathway. rsc.org The reaction culminates in a 1,3-hydrogen shift or an oxidation step to furnish the final quinoline or tetrahydroquinoline product. iipseries.orgrsc.org

| Reaction Name | Key Mechanistic Steps | Type of Intermediates |

| Friedländer Synthesis | Aldol Condensation, Dehydration, Schiff Base Formation, Intramolecular Cyclization | Aldol adducts, Enones, Imines |

| Skraup Synthesis | Dehydration, Michael Addition, Electrophilic Aromatic Substitution, Oxidation | Acrolein, 1,2-Dihydroquinoline |

| Povarov Reaction | Schiff Base Formation, [4+2] Cycloaddition (Aza-Diels-Alder), Oxidation | Imines, Zwitterions, Tetrahydroquinolines |

Radical Intermediates and Propagation Steps

Radical reactions provide an alternative strategy for synthesizing or functionalizing quinolines, often under milder conditions than traditional ionic methods. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comlumenlearning.com

Initiation: The reaction begins with the formation of a radical species from a non-radical precursor, typically through the homolytic cleavage of a weak bond induced by heat or light. youtube.comchemistrysteps.com

Propagation: This is the "chain" portion of the reaction, where a radical reacts with a stable molecule to generate a new radical. youtube.com These steps repeat, propagating the chain without a net change in the number of radicals. lumenlearning.comyoutube.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. youtube.com

The Minisci Reaction is a classic example of a radical pathway for the C-H functionalization of electron-deficient N-heterocycles like quinoline. wikipedia.org The mechanism involves the generation of a nucleophilic carbon-centered radical from a precursor, such as a carboxylic acid, via oxidative decarboxylation, often using silver salts and a persulfate oxidant. wikipedia.orgchim.it

The propagation steps for a Minisci-type alkylation of quinoline are as follows:

An alkyl radical (R•) is generated from a precursor.

The alkyl radical adds to the protonated quinoline ring (which is electron-deficient and thus susceptible to nucleophilic radical attack), typically at the C2 or C4 position. This addition forms a resonance-stabilized heterocyclic radical cation intermediate. chim.itrsc.org

This radical cation is then oxidized by an oxidizing agent in the system (e.g., Ag(II) or the persulfate radical anion), losing a hydrogen atom to regenerate the aromatic quinoline ring and produce the final alkylated product. This step also generates a new radical that can continue the chain. wikipedia.orgchim.it

Influence of Catalysts and Reaction Conditions on Mechanism

The mechanistic pathway of quinoline synthesis is highly sensitive to the catalysts and conditions employed. Catalysts can activate substrates, lower activation energies, and control selectivity.

Brønsted and Lewis Acids are crucial in many ionic mechanisms. In the Skraup synthesis, concentrated sulfuric acid acts as both a dehydrating agent to form acrolein and a Brønsted acid catalyst for the cyclization step. wikipedia.orguop.edu.pk In Friedländer and Povarov reactions, a wide array of Lewis acids (e.g., BF₃·OEt₂, InCl₃, I₂) and Brønsted acids (e.g., p-toluenesulfonic acid) are used. wikipedia.orgmdpi.comorganic-chemistry.org These acids function by coordinating to carbonyl oxygens or imine nitrogens, which increases the electrophilicity of these groups and facilitates nucleophilic attack or cycloaddition. wikipedia.org In some cases, the choice of acid catalyst can determine the reaction pathway; for example, in the synthesis of quinolines from aniline and propanol (B110389) over zeolite catalysts, the ratio of Lewis to Brønsted acid sites was found to dictate the dominant reaction route. rsc.org

Transition Metal Catalysts , particularly those based on palladium, rhodium, and cobalt, have enabled novel quinoline syntheses via oxidative annulation and C-H activation strategies. mdpi.com For instance, palladium catalysts can facilitate the oxidative cyclization of anilines with allyl alcohols. scispace.com A plausible mechanism involves the palladium-catalyzed oxidation of the alcohol to an α,β-unsaturated aldehyde. scispace.com This aldehyde then condenses with the aniline to form an imine. Subsequent palladium-mediated steps, potentially involving dimerization and C-N bond cleavage, lead to a dihydroquinoline intermediate, which is then aromatized by the palladium catalyst to give the final quinoline product. scispace.com The catalyst (e.g., Pd(II)) is regenerated by an external oxidant, completing the catalytic cycle. nih.gov

| Catalyst Type | Role in Mechanism | Example Reactions |

| Brønsted Acids (e.g., H₂SO₄) | Substrate protonation, Dehydration, Catalysis of electrophilic cyclization | Skraup, Combes |

| Lewis Acids (e.g., InCl₃, I₂) | Coordination to heteroatoms, Activation of electrophiles | Friedländer, Povarov |

| Transition Metals (e.g., Pd(OAc)₂) | C-H activation, Oxidative coupling, Dehydrogenative aromatization | Oxidative Annulations |

Spectroscopic and Spectrometric Evidence for Reaction Intermediates

The direct detection and characterization of short-lived reaction intermediates are paramount for confirming a proposed mechanism. Various spectroscopic and spectrometric techniques are employed for this purpose, although it remains a significant experimental challenge.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is the most definitive method for studying species with unpaired electrons, such as free radicals. unibo.itnih.gov When a radical is placed in a magnetic field, the magnetic moment of its unpaired electron can align with or against the field. EPR spectroscopy detects the absorption of microwave radiation that induces transitions between these spin states. unibo.it The resulting spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling), often allowing for the unambiguous identification of the radical intermediate. unibo.itresearchgate.net It is the primary technique used to gain evidence for the radical intermediates proposed in pathways like the Minisci reaction.

Transient Absorption (TA) Spectroscopy is used to detect short-lived intermediates on timescales from femtoseconds to microseconds. nih.gov In this technique, a sample is excited with a short laser pulse (pump pulse), and the absorption of a second, delayed probe pulse is measured at various wavelengths. nih.gov The resulting transient absorption spectrum reveals the presence of fleeting species like excited states, radicals, and radical cations that are generated by the initial pulse. researchgate.netbris.ac.uk This method could be applied to observe the formation and decay of the quinoline radical cation intermediate formed during a Minisci reaction. researchgate.net

Vibrational and Nuclear Magnetic Resonance Spectroscopy can be used to identify more stable intermediates. In situ Fourier-transform infrared (FTIR) spectroscopy allows for the monitoring of a reaction mixture as it evolves, providing real-time information about the formation and consumption of species with characteristic vibrational frequencies. This technique has been successfully used to study the mechanism of quinoline synthesis from aniline and propanol, where the formation of an N-phenylpropan-1-imine intermediate was identified. rsc.org Similarly, NMR spectroscopy can be used to characterize stable intermediates if they can be isolated or if they accumulate to detectable concentrations in the reaction mixture. researchgate.netnih.gov

| Technique | Type of Intermediate Detected | Information Provided |

| EPR/ESR Spectroscopy | Free radicals | Unambiguous identification, Electronic structure, Hyperfine coupling |

| Transient Absorption (TA) | Excited states, Radicals, Radical cations | Absorption spectra of short-lived species, Formation and decay kinetics |

| In situ FTIR Spectroscopy | Stable intermediates (e.g., imines, enones) | Real-time monitoring of functional group changes |

| NMR Spectroscopy | Stable, isolable intermediates | Detailed structural connectivity |

6 2 Bromoethyl Quinoline As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The strategic placement of the reactive bromoethyl group on the quinoline (B57606) core makes 6-(2-bromoethyl)quinoline an ideal starting point for constructing intricate heterocyclic structures, including large ring systems and multi-annulated aromatic compounds.

The development of macrocyclic compounds is a significant area of chemical synthesis, and this compound provides a direct entry into quinoline-containing macrostructures. The bromoethyl side chain can readily undergo nucleophilic substitution reactions with difunctional nucleophiles, such as diamines, dithiols, or diols. organic-chemistry.org This reaction typically proceeds via an S_N2 mechanism, leading to the formation of a long-chain intermediate that incorporates two quinoline units. Subsequent intramolecular cyclization of this intermediate can yield a symmetrical quinoline-fused macrocycle.

Alternatively, reaction with a molecule that is itself a quinoline derivative containing a nucleophilic site can lead to the formation of quinoline dimers or oligomers. These reactions provide a pathway to novel host-guest systems or materials with unique photophysical properties. acs.org While specific examples employing this compound are not extensively documented, the chemical principles for these transformations are well-established. nih.gov

Table 1: Proposed Synthesis of Quinoline-Containing Macrocycles This table illustrates hypothetical but chemically feasible pathways for macrocycle synthesis starting from this compound.

| Starting Dinucleophile | Intermediate Structure Type | Resulting Macrocycle Core |

| 1,6-Hexanediamine | Bis(aminohexyl)-linked diquinoline | 1,10-Diaza-4,15(6,6')-diquinolinacyclooctadecane |

| 1,4-Benzenedithiol | Bis(thiophenyl)-linked diquinoline | Dithia-diquinolinophane |

| Ethylene glycol | Bis(ethoxy)-linked diquinoline | Dioxa-diquinolinophane |

| 6-Aminoquinoline | Aminoethyl-linked diquinoline | N-(Quinolin-6-yl)aminoethylquinoline Dimer |

The bromoethyl group serves as a linchpin for building additional rings onto the quinoline framework, leading to the formation of complex polycyclic heteroaromatic systems. rsc.org A common strategy involves an initial nucleophilic substitution to attach a suitable precursor, followed by an intramolecular cyclization to forge the new ring.

For instance, reacting this compound with an aniline (B41778) derivative produces an N-arylethylquinoline intermediate. This intermediate can then be subjected to intramolecular electrophilic cyclization conditions (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) to construct a new six-membered nitrogen-containing ring fused to the quinoline system. iipseries.orgmdpi.com Palladium-catalyzed C-H activation is another modern technique that could be employed for such intramolecular cyclizations. mdpi.com These methods provide access to novel, rigid, and planar aromatic systems of interest in materials science and medicinal chemistry. nih.gov

Table 2: Proposed Routes to Polycyclic Heteroaromatics This table outlines potential synthetic sequences for creating polycyclic structures from this compound.

| Step 1: Nucleophile | Step 1 Product (Intermediate) | Step 2: Cyclization Method | Resulting Polycyclic System |

| Aniline | 6-(2-Anilinoethyl)quinoline | Pictet-Spengler (with aldehyde) | Tetrahydrobenzo[g]indolo[2,3-a]quinolizinium derivative |

| 2-Aminothiophenol | 6-[2-(2-Aminophenylthio)ethyl]quinoline | Intramolecular Amidation/Cyclization | Dihydrobenzothiazino[3,2-a]quinoline derivative |

| Malonic ester anion | Diethyl 2-(quinolin-6-ylethyl)malonate | Friedel-Crafts Acylation/Cyclization | Acenaphtho[1,2-b]quinoline derivative |

Precursor to Novel Bioactive Scaffolds (Non-Clinical Focus)

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of bioactive compounds. nih.govnih.govresearchgate.net The utility of this compound extends to the synthesis of libraries of potential bioactive molecules and as a key intermediate for creating decorated, complex scaffolds.

The reliable and predictable reactivity of the primary bromoethyl group makes this compound an excellent building block for combinatorial chemistry and parallel synthesis. rsc.org By reacting it with a diverse set of nucleophiles, a large library of quinoline derivatives can be rapidly generated. Each derivative retains the core quinoline structure but features a different functional group at the terminus of the ethyl side chain. This approach allows for the systematic exploration of structure-activity relationships in a non-clinical research context. The resulting compounds can be screened in various assays to identify novel molecular probes or starting points for further chemical optimization.

Table 3: Example of a Compound Library from this compound This interactive table demonstrates the generation of diverse derivatives through nucleophilic substitution.

| Nucleophile Class | Specific Nucleophile | Resulting Side Chain (-CH₂CH₂-Nu) |

| Amine | Morpholine (B109124) | -CH₂CH₂-N(CH₂CH₂)₂O |

| Piperazine (B1678402) | -CH₂CH₂-N(CH₂CH₂)₂NH | |

| Benzylamine | -CH₂CH₂-NHCH₂Ph | |

| Thiol | Ethanethiol | -CH₂CH₂-SEt |

| Thiophenol | -CH₂CH₂-SPh | |

| Alcohol/Phenol | Sodium methoxide | -CH₂CH₂-OMe |

| Sodium phenoxide | -CH₂CH₂-OPh | |

| Carboxylate | Sodium acetate | -CH₂CH₂-OC(O)CH₃ |

| Azide (B81097) | Sodium azide | -CH₂CH₂-N₃ |

The derivatives produced via the library synthesis described above can themselves be considered "advanced intermediates" for further synthetic elaboration, a process often referred to as scaffold decoration. rsc.org After the initial substitution reaction at the bromoethyl group, the quinoline ring remains available for subsequent functionalization.

The quinoline ring can undergo electrophilic substitution reactions, typically at the 5- and 8-positions. pharmaguideline.com For example, a derivative such as 6-(2-morpholinoethyl)quinoline, synthesized as part of a library, can be nitrated or halogenated. This introduces additional functional groups onto the core aromatic scaffold, leading to a more complex and decorated molecule with potentially new properties. This multi-step approach, where the side chain is modified first, followed by modification of the ring system, highlights the role of this compound as a foundational precursor for highly substituted quinoline analogues.

Table 4: Two-Step Scaffold Decoration Strategy This table illustrates how products from initial substitution can be used as advanced intermediates for further functionalization.

| Initial Intermediate (From Table 3) | Step 2: Reagent | Step 2: Reaction Type | Final Decorated Scaffold Example |

| 6-(2-Morpholinoethyl)quinoline | HNO₃/H₂SO₄ | Electrophilic Nitration | 6-(2-Morpholinoethyl)-5-nitroquinoline |

| 6-(2-Phenoxyethyl)quinoline | Br₂/FeBr₃ | Electrophilic Bromination | 8-Bromo-6-(2-phenoxyethyl)quinoline |

| 6-(2-Azidoethyl)quinoline | SnCl₂/HCl | Nitro group reduction (if nitrated first) | 5-Amino-6-(2-azidoethyl)quinoline |

Theoretical and Computational Investigations of 6 2 Bromoethyl Quinoline and Its Derivatives

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, which in turn govern their reactivity. Descriptors derived from these calculations offer a quantitative framework for predicting how a molecule will behave in a chemical reaction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its capacity to accept electrons, signifying its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For quinoline (B57606) and its derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. researchgate.net For instance, studies on various quinoline derivatives have shown how substitutions on the quinoline ring can modulate the HOMO and LUMO energy levels, thereby fine-tuning their reactivity. rsc.orgresearchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution and, consequently, the energies of the frontier orbitals. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -0.89 | 5.69 |

| 8-hydroxy-2-methylquinoline | -5.87 | -0.98 | 4.89 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -6.32 | -1.78 | 4.54 |

Note: The data presented here are illustrative and derived from computational studies on similar quinoline derivatives. Actual values for 6-(2-Bromoethyl)quinoline would require specific calculations.

To further quantify the reactivity of this compound and its analogs, global reactivity descriptors such as the electrophilicity index (ω) and the nucleophilicity index (N) are calculated. nih.gov The electrophilicity index provides a measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment, thus quantifying its electrophilic character. researchgate.net Conversely, the nucleophilicity index quantifies the electron-donating ability of a molecule. rsc.org

These indices are derived from the HOMO and LUMO energies and are invaluable for predicting the nature of chemical interactions. nih.govresearchgate.net For example, a high electrophilicity index suggests that the molecule will act as a strong electrophile in polar reactions. nih.gov The classification of organic molecules based on their nucleophilicity values (strong, moderate, or marginal) aids in predicting their behavior in various chemical transformations. nih.gov

Table 2: Conceptual DFT Reactivity Indices

| Index | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity of a species to accept electrons. |

Molecular Docking and Binding Affinity Simulations (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uneb.br In a non-clinical context, this can be used to explore the potential interactions of this compound derivatives with various receptors or enzymes to understand their binding mechanisms.

Molecular docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between a ligand and a receptor's active site. nih.gov For quinoline derivatives, studies have shown that the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues like tyrosine. nih.gov The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor. nih.gov

By docking this compound and its derivatives into the binding sites of various proteins, researchers can identify potential molecular targets and understand the structural basis for their interactions. nih.govbenthamscience.com This information is crucial for the rational design of molecules with specific binding properties.

Once a potential receptor has been identified, molecular docking can be used to predict the binding modes of newly designed ligands. uneb.brnih.gov This allows for the in silico evaluation of how structural modifications to the this compound scaffold might affect binding affinity and orientation within the receptor's active site. chemrxiv.org The scoring functions used in docking programs provide an estimation of the binding energy, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Table 3: Example of Docking Scores for Quinoline Derivatives with a Hypothetical Receptor

| Ligand | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Derivative A | -8.5 | Hydrogen bond with SER123, π-π stacking with PHE256 |

| Derivative B | -7.2 | Hydrophobic interactions with LEU89, VAL95 |

| Derivative C | -9.1 | Hydrogen bond with ASN120, π-π stacking with TYR258 |

Note: These are hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. frontiersin.org

For quinoline derivatives, QSAR models can be built using a variety of molecular descriptors, including those derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) and those representing steric, electronic, and hydrophobic properties. researchgate.netmdpi.com These models can then be used to guide the design of new this compound derivatives with potentially enhanced or specific activities. For example, a 3D-QSAR model can provide contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, offering a clear roadmap for structural modifications. nih.gov

Table 4: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, Sterimol parameters | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Advanced Spectroscopic and Chromatographic Characterization of 6 2 Bromoethyl Quinoline and Its Synthetic Products

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 6-(2-Bromoethyl)quinoline, with a chemical formula of C₁₁H₁₀BrN, HRMS provides an exact mass measurement, typically with a mass accuracy of less than 5 ppm, which allows for confident differentiation from other potential formulas.

In practice, using a technique like electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The theoretical exact mass of this ion can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ⁷⁹Br).

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion: an "M" peak and an "M+2" peak, separated by approximately 2 m/z units and having a relative intensity ratio of nearly 1:1. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope Composition | Theoretical m/z |

|---|---|---|

| [C₁₁H₁₀⁷⁹BrN+H]⁺ | Most abundant light isotopes + ⁷⁹Br | 236.0078 |

| [C₁₁H₁₀⁸¹BrN+H]⁺ | Most abundant light isotopes + ⁸¹Br | 238.0058 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the this compound structure.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum can be divided into two main regions: the aromatic region for the quinoline (B57606) ring protons and the aliphatic region for the bromoethyl side chain protons.

Aliphatic Region: The bromoethyl group (-CH₂-CH₂-Br) is expected to show two signals, each integrating to two protons. These signals would appear as triplets due to coupling with each other, a characteristic A₂B₂ spin system. The methylene (B1212753) group attached to the quinoline ring (Cα-H₂) would be slightly downfield compared to the methylene group attached to the bromine (Cβ-H₂), which is deshielded by the electronegative bromine atom.

Aromatic Region: The six protons on the substituted quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). Their exact chemical shifts and coupling patterns are complex due to the fused ring system but are predictable. The H2 proton is often the most deshielded due to its proximity to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The this compound molecule has 11 unique carbon atoms. The spectrum would show nine signals in the aromatic region (for the quinoline ring) and two signals in the aliphatic region (for the bromoethyl chain). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹³C δ (ppm) | Position | Predicted ¹H δ (ppm) | Multiplicity |

|---|---|---|---|---|

| C-2 | 150.5 | H-2 | 8.85 | dd |

| C-3 | 121.2 | H-3 | 7.35 | dd |

| C-4 | 136.0 | H-4 | 8.10 | dd |

| C-4a | 128.5 | H-5 | 7.70 | d |

| C-5 | 129.8 | H-7 | 7.60 | dd |

| C-6 | 138.0 | H-8 | 8.00 | d |

| C-7 | 131.0 | Cα-H₂ | 3.30 | t |

| C-8 | 127.0 | Cβ-H₂ | 3.70 | t |

| C-8a | 148.0 | |||

| C-α | 38.5 | |||

| C-β | 32.0 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key COSY correlation would be observed between the protons of the Cα-H₂ and Cβ-H₂ groups, confirming the ethyl chain's connectivity. It would also reveal the coupling network among the protons on the quinoline ring (e.g., H-2 with H-3, H-3 with H-4, H-7 with H-8, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~3.30 ppm would show a cross-peak with the carbon signal at ~38.5 ppm (Cα).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). HMBC is crucial for establishing the connectivity between different parts of the molecule. The most important correlation for confirming the substituent position would be a cross-peak from the Cα-H₂ protons (~3.30 ppm) to the quinoline carbons C-5, C-6, and C-7, definitively proving that the bromoethyl group is attached at the C-6 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation, though less critical for confirming the basic connectivity of this relatively rigid molecule.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | Cα-H₂ | Cβ-H₂ | Confirms ethyl chain connectivity. |

| COSY | H-7 | H-8 | Confirms connectivity in the benzene (B151609) portion of the ring. |

| HSQC | H-2 | C-2 | Assigns C-2 based on H-2 chemical shift. |

| HMBC | Cα-H₂ | C-5, C-6, C-7 | Unambiguously confirms attachment at the C-6 position. |

| HMBC | H-5 | C-4, C-7, C-8a | Helps assign quaternary carbons and confirms ring structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific types of chemical bonds and functional groups. The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key structural features.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show medium to strong stretching absorptions just below 3000 cm⁻¹.

C=C and C=N Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of sharp, medium-intensity bands in the 1650-1450 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretch is a low-energy vibration and typically appears as a strong band in the fingerprint region of the spectrum, usually between 700 and 500 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1620 - 1580 | C=N Stretch | Aromatic (Quinoline) |

| 1550 - 1450 | C=C Stretch | Aromatic (Quinoline) |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic (Quinoline) |

| 700 - 500 | C-Br Stretch | Bromoalkane |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction starting materials, byproducts, and impurities, as well as for assessing the final purity of the compound.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for the purity assessment of non-volatile organic compounds. For a molecule like this compound, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode.

In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel chemically modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

A typical analysis would involve injecting a solution of the compound onto the HPLC column and eluting it with a gradient of increasing organic solvent concentration. This ensures that compounds with a wide range of polarities can be separated and eluted as sharp peaks in a reasonable timeframe. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected using a UV detector set to a wavelength where the quinoline ring strongly absorbs (e.g., ~230 nm or ~275 nm). A purity of ≥95% is often required for research compounds.

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound and its subsequent derivatives. libretexts.orgamherst.edu Its simplicity, speed, and low cost make it an invaluable tool for rapidly assessing the consumption of starting materials and the formation of products. libretexts.orglibretexts.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. amherst.edu Alongside the reaction mixture, reference spots of the starting material, this compound, and sometimes the expected product are also applied. libretexts.org This allows for a direct comparison of the components within the reaction mixture.

The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical and is determined empirically to achieve optimal separation of the components. For quinoline derivatives, various solvent systems can be employed, often consisting of a mixture of polar and non-polar solvents. youtube.com The mobile phase ascends the plate via capillary action, and as it passes over the spotted samples, the different compounds travel up the plate at different rates. amherst.edu This differential migration is based on the polarity of the compounds and their affinity for the stationary phase (silica gel) versus the mobile phase. youtube.com

The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. youtube.com Visualization can often be achieved by exposing the plate to ultraviolet (UV) light, under which quinoline-containing compounds typically fluoresce, or by using chemical staining agents like iodine vapor. rsc.org

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between the reactant and product. libretexts.org

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction Reaction: this compound -> Product X Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:Ethyl Acetate (7:3)

| Time Point | Spotting Lane | Observation under UV Light | Calculated Rƒ | Inference |

| t = 0 min | Starting Material | Single spot | 0.65 | Pure starting material |

| Reaction Mixture | Single spot, intense | 0.65 | Reaction initiated | |

| t = 30 min | Reaction Mixture | Two spots visible | 0.65 (fading), 0.40 (appearing) | Product formation underway |

| t = 60 min | Reaction Mixture | Two spots visible | 0.65 (faint), 0.40 (intense) | Reaction nearing completion |

| t = 90 min | Reaction Mixture | Single spot | 0.40 | Starting material fully consumed |

This systematic monitoring allows the chemist to determine the optimal reaction time and to ensure the reaction has gone to completion before proceeding with workup and purification. For instance, in syntheses involving the functionalization of bromoquinolines, TLC is explicitly mentioned as the method for monitoring the consumption of the starting material. semanticscholar.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While a crystal structure for this compound itself may not be readily available in the literature, X-ray crystallography is a powerful and definitive technique for determining the precise three-dimensional atomic arrangement of its crystalline derivatives. nih.gov This method provides unequivocal proof of structure and offers detailed insights into bond lengths, bond angles, and intermolecular interactions within the solid state.

The technique involves irradiating a single crystal of a compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. nih.gov By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

For quinoline derivatives, including those containing bromine atoms, X-ray crystallography has been successfully employed to elucidate their molecular structures. For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, a related bromoquinoline derivative, has been determined. nih.gov The data obtained from such an analysis provides a wealth of structural information.

Table 2: Representative Crystallographic Data for a Bromoquinoline Derivative (Data for Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate) nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆BrNO₂ |

| Molecular Weight | 382.24 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 14.0819 (7) |

| b (Å) | 9.7470 (5) |

| c (Å) | 24.0399 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3299.6 (3) |

| Z | 8 |

| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.134 |

This level of detailed structural information is crucial for understanding structure-activity relationships, reaction mechanisms, and the physical properties of new compounds derived from this compound. The planarity of the quinoline ring system and the dihedral angles between different parts of the molecule are precisely determined, which can influence the compound's biological activity or material properties. nih.gov Therefore, should a synthetic product of this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for its structural characterization.

Strategic Design and Development of Quinoline Based Therapeutic Scaffolds Via 6 2 Bromoethyl Quinoline

Role as a Privileged Scaffold in Medicinal Chemistry Discovery

The quinoline (B57606) ring system, a fused bicyclic heterocycle of benzene (B151609) and pyridine (B92270), is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.goveurekaselect.com This designation stems from its recurring presence in a multitude of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. researchgate.net The structural rigidity, aromatic nature, and the presence of a nitrogen atom for hydrogen bonding give the quinoline core the ability to interact with various biological targets in a specific and high-affinity manner. eurekaselect.com Its synthetic versatility allows for functionalization at multiple positions, enabling chemists to systematically modify its physicochemical properties and spatial arrangement to optimize interactions with specific enzymes or receptors. eurekaselect.com

Within this framework, 6-(2-Bromoethyl)quinoline serves as a crucial and versatile building block for the strategic design of novel therapeutic agents. The bromoethyl group at the 6-position is a reactive handle, an electrophilic site ideal for introducing a wide array of functional groups and linkers through nucleophilic substitution reactions. This allows for the covalent attachment of diverse side chains, pharmacophores, or larger molecular constructs, thereby facilitating the exploration of extensive chemical space around the privileged quinoline core. This strategic placement on the benzene portion of the scaffold allows for modifications that can modulate properties like lipophilicity, polarity, and steric bulk without directly altering the electronic character of the nitrogen-containing pyridine ring, which is often crucial for target recognition. The use of this compound thus represents a key tactic in leveraging the inherent biological potential of the quinoline scaffold to develop new generations of targeted therapeutics.

Structure-Activity Relationship (SAR) Elucidation for Novel Bioactive Compounds (Non-Clinical)

The biological activity of compounds derived from the quinoline scaffold is profoundly influenced by the nature and position of its substituents. The this compound intermediate provides a platform for creating extensive libraries of analogues to probe these relationships systematically.

Impact of Substituent Position and Nature on Biological Activity